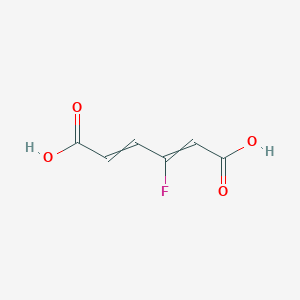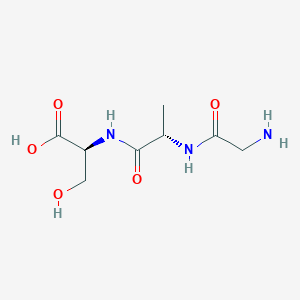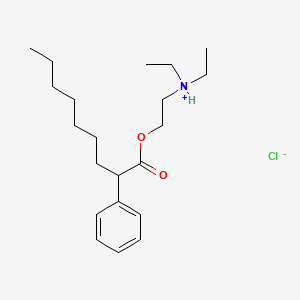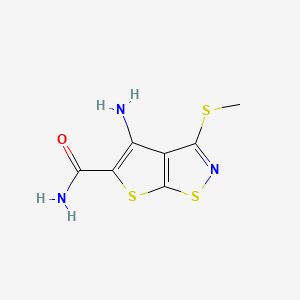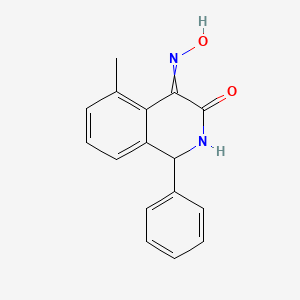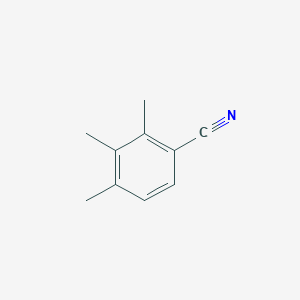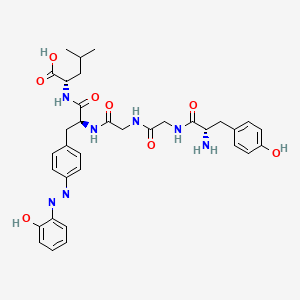
Propanedioic acid, (bromomethyl)methyl-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanedioic acid, (bromomethyl)methyl-, diethyl ester can be synthesized through the bromination of diethyl malonate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS). The reaction proceeds via the formation of an enolate intermediate, which then reacts with the bromine to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, (bromomethyl)methyl-, diethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products Formed
Substitution: Depending on the nucleophile, products such as azides, thiocyanates, or ethers can be formed.
Reduction: The major products are the corresponding alcohols.
Hydrolysis: The major products are the corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
Propanedioic acid, (bromomethyl)methyl-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propanedioic acid, (bromomethyl)methyl-, diethyl ester involves the formation of reactive intermediates such as enolates and carbocations. These intermediates can undergo various reactions, including nucleophilic substitution and elimination. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A similar compound with the molecular formula C7H12O4, used in similar synthetic applications.
Diethyl 2-bromo-2-methylmalonate: Another brominated derivative of malonic acid with similar reactivity.
Diethyl methylbromomalonate: A compound with similar structure and reactivity.
Uniqueness
Propanedioic acid, (bromomethyl)methyl-, diethyl ester is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
75511-41-0 |
|---|---|
Fórmula molecular |
C9H15BrO4 |
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
diethyl 2-(bromomethyl)-2-methylpropanedioate |
InChI |
InChI=1S/C9H15BrO4/c1-4-13-7(11)9(3,6-10)8(12)14-5-2/h4-6H2,1-3H3 |
Clave InChI |
CJPGEZMFLBABIK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(CBr)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



